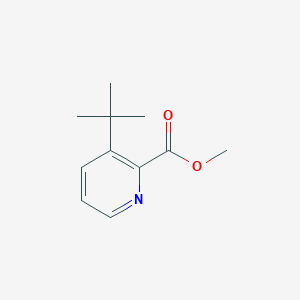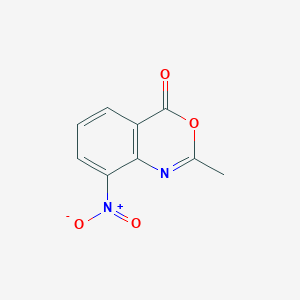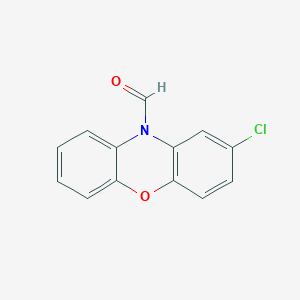
2-Chloro-10H-phenoxazine-10-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-10H-phenoxazine-10-carbaldehyde is a chemical compound that belongs to the phenoxazine family. Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of a chloro group at the 2-position and an aldehyde group at the 10-position of the phenoxazine ring. Phenoxazine derivatives are known for their diverse applications in various fields, including material science, organic light-emitting diodes, photoredox catalysis, dye-sensitized solar cells, and chemotherapy .
Vorbereitungsmethoden
The synthesis of 2-Chloro-10H-phenoxazine-10-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with o-nitrobenzaldehyde under basic conditions to form this compound. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the phenoxazine ring .
Industrial production methods for phenoxazine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
2-Chloro-10H-phenoxazine-10-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-10H-phenoxazine-10-carbaldehyde has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-10H-phenoxazine-10-carbaldehyde involves its interaction with specific molecular targets and pathways. Phenoxazine derivatives are known to modulate various biological pathways, including those involved in oxidative stress and apoptosis. For example, some phenoxazine derivatives can inhibit the activity of enzymes like Akt, which plays a crucial role in cell survival and proliferation . By inhibiting Akt, these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-10H-phenoxazine-10-carbaldehyde can be compared with other similar compounds, such as phenothiazine and phenazine derivatives.
Phenothiazine: Similar to phenoxazine, phenothiazine contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Phenazine: Phenazine derivatives are known for their antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenoxazine derivatives .
Eigenschaften
Molekularformel |
C13H8ClNO2 |
|---|---|
Molekulargewicht |
245.66 g/mol |
IUPAC-Name |
2-chlorophenoxazine-10-carbaldehyde |
InChI |
InChI=1S/C13H8ClNO2/c14-9-5-6-13-11(7-9)15(8-16)10-3-1-2-4-12(10)17-13/h1-8H |
InChI-Schlüssel |
XSWVJFKDCBVMPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=C(O2)C=CC(=C3)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


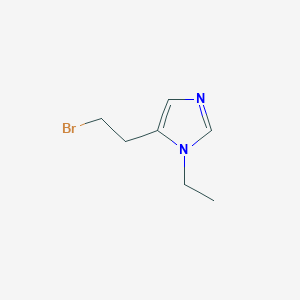
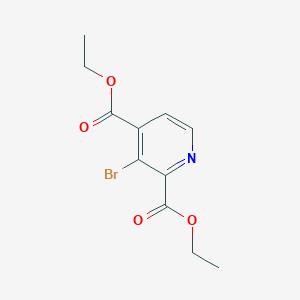
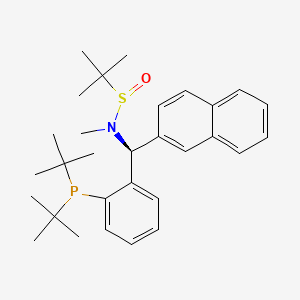
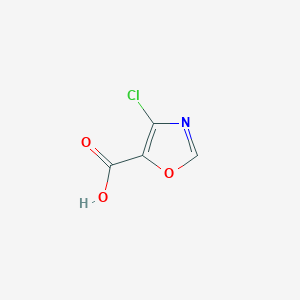
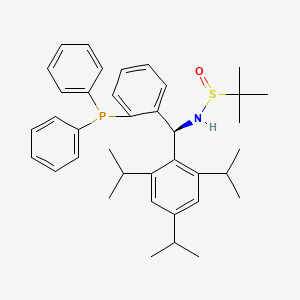

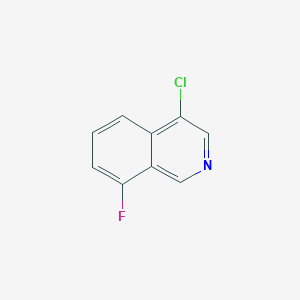

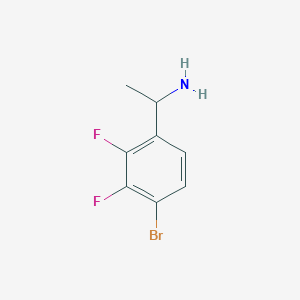
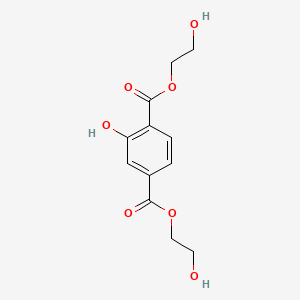
![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)
